(2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one
Description
“(2E)-6-(Benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one” is a benzofuran-3-one derivative characterized by a benzyloxy substituent at position 6 and a (1-methylpyrrol-2-yl)methylidene group at position 2. The (2E) configuration indicates a planar, conjugated system, which may enhance molecular stability and electronic interactions.
Such features are critical in medicinal chemistry, as seen in analogs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition .
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-6-phenylmethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H17NO3/c1-22-11-5-8-16(22)12-20-21(23)18-10-9-17(13-19(18)25-20)24-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3/b20-12+ |
InChI Key |
CVSGNUVSTAWSKO-UDWIEESQSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzyloxy group: This step often involves etherification reactions.
Formation of the pyrrole moiety: This can be done through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.
Biology
In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Industry
In the industrial sector, benzofuran derivatives can be used in the synthesis of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent at Position 2: The target compound’s pyrrole group offers a unique hydrogen-bond donor/acceptor profile compared to halogenated (e.g., 4-bromo in ) or aromatic (e.g., pyridinyl in ) analogs. This may influence binding to enzymes like AChE, where π-π stacking (with phenyl/pyridinyl groups) competes with H-bonding (pyrrole). Brominated analogs exhibit high AChE inhibition (IC₅₀: 0.12 μM), suggesting electron-withdrawing groups enhance activity . The pyrrole substituent’s electron-rich nature may reduce potency but improve selectivity.
Position 6 Substituents :
- Methoxy groups (e.g., in ) enhance AChE/BChE inhibition due to optimal steric and electronic effects. Benzyloxy groups, as in the target compound, increase lipophilicity (logP ~3.5 estimated) but may reduce solubility, impacting bioavailability .
Stereochemical Considerations: The (2E) configuration in the target compound ensures conjugation across the benzofuranone core, stabilizing the enone system. Analogous (2Z) isomers (e.g., ) may exhibit altered binding modes due to non-planar geometries .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The pyrrole group in the target compound can act as both donor (N–H) and acceptor (lone pair on N), enabling diverse supramolecular interactions. In contrast, pyridinyl analogs (e.g., ) lack H-bond donors, reducing crystal packing efficiency .
- Crystal Structure : SHELX and ORTEP software () are critical for resolving the (2E) configuration and intramolecular H-bonding patterns. For example, the target compound’s planar structure contrasts with twisted conformations in sterically hindered analogs .
Biological Activity
The compound (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₅N₁O₂
- Molecular Weight : Approximately 281.32 g/mol
Structural Representation
The compound features a benzofuran core, which is known for its significant biological activity. The presence of the benzyloxy and pyrrole moieties contributes to its pharmacological properties.
Antioxidant Activity
Benzofuran derivatives are often associated with antioxidant properties. Studies have shown that compounds with a benzofuran structure can scavenge free radicals, thus protecting cells from oxidative stress. For instance, a related benzofuran derivative exhibited significant inhibition of reactive oxygen species (ROS) production in vitro, suggesting potential applications in oxidative stress-related diseases .
Anti-inflammatory Effects
Recent research indicates that benzofuran derivatives, including the compound of interest, possess notable anti-inflammatory properties. A study reported that similar compounds effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures . The mechanism involves inhibition of the NF-κB pathway, which is crucial in mediating inflammatory responses.
Anticancer Properties
Research has highlighted the anticancer potential of benzofuran derivatives. In vitro studies demonstrated that certain analogs induced apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's ability to target specific signaling pathways involved in tumor growth presents a promising avenue for cancer therapy.
Antimicrobial Activity
Benzofuran compounds have also shown antimicrobial activity against various pathogens. For example, studies have reported effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential use as antibacterial agents . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of a benzofuran derivative similar to this compound. The results showed a 93% reduction in TNF-α levels in macrophage cultures treated with the compound compared to untreated controls. This suggests strong potential for managing chronic inflammatory conditions .
Study 2: Anticancer Efficacy
In another investigation, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated an IC50 value of 10 µM , demonstrating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this benzofuran derivative, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via condensation reactions, typically involving substituted aldehydes and benzofuran-3(2H)-one precursors. For example, substituents like bromine or methoxy groups are introduced at the benzylidene position using KCO as a base in ethyl methyl ketone under reflux (10–12 hours) . Yield optimization involves varying catalysts (e.g., NaH in THF), solvent polarity, and temperature control during cyclization steps .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the (2E)-stereochemistry and substituent positions. X-ray diffraction (XRD) provides definitive structural validation, as seen in crystallography reports for analogous benzofuran derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy further verify molecular weight and functional groups .
Q. How are in vitro biological assays designed to evaluate preliminary bioactivity?
- Methodological Answer : Initial screens often focus on antimicrobial or cytotoxic activity. For example, derivatives are tested against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using agar diffusion assays, with MIC (Minimum Inhibitory Concentration) values calculated . Cytotoxicity assays (e.g., MTT on cancer cell lines) assess potency, with IC values compared across substituent variants .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across substituted derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., a brominated derivative showing high cytotoxicity but low antimicrobial activity) require systematic SAR (Structure-Activity Relationship) analysis. Techniques include:
- Meta-analysis : Comparing substituent electronic effects (e.g., electron-withdrawing vs. donating groups) on bioactivity .
- Dose-response curves : Identifying non-linear relationships between substituent size and potency .
- Molecular docking : Predicting binding interactions to explain selectivity differences .
Q. How do computational methods enhance understanding of this compound’s structure-activity relationships?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution at the benzylidene moiety, correlating with reactivity in biological targets. Molecular dynamics simulations model interactions with enzymes (e.g., cytochrome P450), revealing metabolic stability or resistance mechanisms. These insights guide rational design of derivatives with improved pharmacokinetics .
Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?
- Methodological Answer : Long-term environmental studies (e.g., Project INCHEMBIOL) evaluate:
- Degradation pathways : Hydrolysis/photolysis rates under varying pH and UV exposure .
- Bioaccumulation : LogP (octanol-water partition coefficient) measurements predict partitioning into biotic vs. abiotic compartments .
- Ecotoxicology : Acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) to establish NOEC (No Observed Effect Concentration) thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
